molecular formula C12H18N2O B2629310 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol CAS No. 2201615-48-5

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol

Cat. No. B2629310
CAS RN: 2201615-48-5
M. Wt: 206.289
InChI Key: VFGQCPXQBJVDSI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . It is significantly alkaline and its alcoholic hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions . It can be used as a material in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound could start with 2-Chloro-4-amino-5-methylpyridine, dissolved in ethylene glycol . The crude product could be precipitated by adding a hydrochloric acid/methanol solution .


Chemical Reactions Analysis

The alcoholic hydroxyl group of this compound can undergo corresponding nucleophilic substitution reactions under alkaline conditions . It can be used as a material in organic synthesis and medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-Amino-4-methylpyridine” include a melting point of 96-99 °C, a boiling point of 230 °C, and solubility in DMF and water .

Scientific Research Applications

Structural Characterization and Derivatives Synthesis

Research on molecules structurally related to 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol has focused on the structural characterization and synthesis of polymorphs and derivatives. For instance, studies on 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles show significant work on crystal and molecular structures, highlighting different intermolecular hydrogen bonding patterns and crystal structures. These findings contribute to understanding the chemical behavior and potential applications of these compounds in various fields such as material science and pharmaceuticals (Böck et al., 2020).

Synthesis of Potentiators for AMPA Receptors

The synthesis of novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of AMPA receptors is another significant area of research. These compounds act as positive allosteric modulators at the AMPA receptors, indicating potential applications in neuropharmacology and the development of treatments for neurological disorders (Shepherd et al., 2002).

Development of Trialkyltantalum Complexes

Research involving the synthesis and structure of trialkyltantalum complexes stabilized by aminopyridinato ligands showcases the potential of these complexes in catalysis and organic synthesis. The stability of these complexes at elevated temperatures and their potential application in olefin polymerization highlight the importance of this research in industrial chemistry and materials science (Noor et al., 2006).

Exploration of Cyclopentanone Derivatives

The cyclocondensation of 2-aminopyridine-3-carbonitrile with cyclopentanone to obtain spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one involves the creation of molecules with potential applications in medicinal chemistry and drug design. This research adds to the understanding of cyclopentanone derivatives and their chemical properties (Shi et al., 2010).

Kinetic and Parallel Kinetic Resolutions

Studies on the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate contribute to synthetic chemistry, offering efficient methods for the synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This research is crucial for developing methodologies for chiral synthesis, which is fundamental in pharmaceutical manufacturing (Davies et al., 2003).

Future Directions

The future directions of this compound could involve further exploration of its potential uses in organic synthesis and medicinal chemistry . Its inhibitory activity against inducible NO synthase also suggests potential applications in biomedical research .

properties

IUPAC Name

2-[methyl-(4-methylpyridin-2-yl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-7-13-12(8-9)14(2)10-4-3-5-11(10)15/h6-8,10-11,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGQCPXQBJVDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol

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